molecular formula C23H26N2O4 B4113730 Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

Cat. No.: B4113730
M. Wt: 394.5 g/mol
InChI Key: RQHMAUGBWNIWOY-UHFFFAOYSA-N
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Description

Isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of benzoates It is characterized by the presence of an isopropyl ester group, a benzoate moiety, and a pyrrolidinyl carbonyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate can be achieved through a multi-step process:

    Formation of 4-ethylphenylpyrrolidinone: The initial step involves the reaction of 4-ethylbenzaldehyde with pyrrolidine in the presence of an oxidizing agent to form 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinone.

    Preparation of 4-aminobenzoic acid derivative: 4-aminobenzoic acid is reacted with isopropyl chloroformate to form isopropyl 4-aminobenzoate.

    Coupling Reaction: The final step involves the coupling of 1-(4-ethylphenyl)-5-oxo-3-pyrrolidinone with isopropyl 4-aminobenzoate in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the phenyl ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Oxidation of the ethyl group can yield carboxylic acids.

    Reduction: Reduction of the carbonyl groups can produce corresponding alcohols.

    Substitution: Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with unique mechanical or electronic properties.

    Biological Research: It can be used as a probe to study biochemical pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and ester group allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 4-aminobenzoate: Lacks the pyrrolidinyl carbonyl amide linkage.

    1-(4-ethylphenyl)-5-oxo-3-pyrrolidinone: Lacks the benzoate moiety.

    Isopropyl 4-({[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate: Similar structure but with a different position of the ethyl group on the phenyl ring.

Uniqueness

Isopropyl 4-({[1-(4-ethylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzoate and pyrrolidinyl carbonyl amide linkage allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-16-5-11-20(12-6-16)25-14-18(13-21(25)26)22(27)24-19-9-7-17(8-10-19)23(28)29-15(2)3/h5-12,15,18H,4,13-14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHMAUGBWNIWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
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Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
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Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
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Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
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Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate
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Propan-2-yl 4-[[1-(4-ethylphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate

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